molecular formula C140H214N36O43 B574136 GLP-1 (9-36) amide (human, bovine, guinea pig, mouse, porcine, rat) CAS No. 161748-29-4

GLP-1 (9-36) amide (human, bovine, guinea pig, mouse, porcine, rat)

Cat. No. B574136
CAS RN: 161748-29-4
M. Wt: 3089.461
InChI Key: WPNGPBPCQMDAAD-WRFZDFFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1 (9-36) amide is a major metabolite of Glucagon-like peptide-1 (GLP-1), which is efficiently degraded by the enzyme dipeptidyl peptidase IV (DPP IV) . It does not affect glucose disposal in mice either in the presence or absence of intact GLP-1 receptors or in the presence or absence of stimulated insulin levels .


Synthesis Analysis

The enzyme DPP-4 degrades GLP-1 (7-36) into the non-insulinotropic GLP-1 (9-36). Some studies suggest it may have weak insulinotropic activity . As a result, the majority of GLP-1 (and GIP) is inactivated as an insulinotrope before reaching the systemic circulation .


Molecular Structure Analysis

The molecular formula of GLP-1 (9-36) amide is C140H214N36O43 . The molecular weight is 3089.41 .


Chemical Reactions Analysis

DPP-4 degrades GLP-1 (7-36) into the non-insulinotropic GLP-1 (9-36). Some studies suggest it may have weak insulinotropic activity . As a result, the majority of GLP-1 (and GIP) is inactivated as an insulinotrope before reaching the systemic circulation .


Physical And Chemical Properties Analysis

The molecular formula of GLP-1 (9-36) amide is C140H214N36O43 . The molecular weight is 3089.41 . The density is predicted to be 1.46±0.1 g/cm3 .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148)/t72-,73-,74-,75-,76+,77+,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,110-,111-,112-,113-,114-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNGPBPCQMDAAD-WRFZDFFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C140H214N36O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3089.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of GLP-1(9-36)amide?

A1: While GLP-1(9-36)amide originates from the GLP-1 hormone, it does not primarily act through the canonical GLP-1 receptor (GLP-1R) like its parent peptide. Instead, research indicates GLP-1(9-36)amide exerts its effects through an alternative, yet to be fully characterized, receptor or signaling pathway. [, , , ]

Q2: What evidence supports the existence of a distinct receptor for GLP-1(9-36)amide?

A2: Studies have shown that GLP-1(9-36)amide exerts cardioprotective effects even in the presence of GLP-1R antagonists and in GLP-1R knockout mice. [] This strongly suggests an alternative receptor or signaling pathway mediating its actions.

Q3: What are the downstream effects of GLP-1(9-36)amide signaling?

A3: GLP-1(9-36)amide has demonstrated a range of effects, including:

  • Improved cardiovascular function: GLP-1(9-36)amide enhances myocardial glucose uptake, improves left ventricular function, and reduces infarct size in animal models of heart failure and ischemia-reperfusion injury. [, , ]
  • Reduced hepatic glucose production: GLP-1(9-36)amide suppresses glucose production in isolated mouse hepatocytes, suggesting a direct insulin-mimetic effect on the liver. []
  • Neuroprotective effects: GLP-1(9-36)amide rescues synaptic plasticity and memory deficits in Alzheimer's disease model mice, potentially by reducing mitochondrial ROS and restoring Akt-GSK3β signaling. []

Q4: Is there spectroscopic data available for GLP-1(9-36)amide?

A4: Spectroscopic data, such as mass spectrometry, is commonly used to identify and characterize GLP-1(9-36)amide and its metabolites in biological samples. [, ] Specific spectroscopic details can be found in relevant research articles.

Q5: How do structural modifications of GLP-1(9-36)amide affect its activity?

A5: While GLP-1(9-36)amide itself is a truncated form of GLP-1(7-36)amide, further modifications, particularly at the N-terminus, can significantly alter its activity and stability. [, ] For example, N-terminal modifications like N-pyroglutamyl-GLP-1 and N-acetyl-GLP-1 have been shown to increase resistance to DPP-IV degradation while retaining some insulinotropic activity. []

Q6: How is GLP-1(9-36)amide metabolized and eliminated?

A6: GLP-1(9-36)amide undergoes further enzymatic cleavage, primarily in the liver, resulting in various N-terminal fragments. [] The kidneys play a significant role in the elimination of GLP-1(9-36)amide and its metabolites. []

Q7: What is the bioavailability of GLP-1(9-36)amide after subcutaneous administration?

A7: In beagle dogs, the subcutaneous bioavailability of GLP-1(9-36)amide was found to be 57%. []

Q8: What are some of the key in vivo models used to study GLP-1(9-36)amide?

A8: Key in vivo models include:* Rodent models of heart failure and ischemia-reperfusion injury: These models have demonstrated the cardioprotective effects of GLP-1(9-36)amide. [, ]* Diet-induced obese mice: This model is used to study the effects of GLP-1(9-36)amide on glucose homeostasis, weight gain, and hepatic steatosis. []* Conscious dog model of pacing-induced heart failure: This model helped elucidate the hemodynamic effects and myocardial glucose uptake in response to GLP-1(9-36)amide. []

Q9: What analytical methods are used to study GLP-1(9-36)amide?

A9: Common analytical techniques include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique is widely used for the quantification of GLP-1(9-36)amide and its metabolites in biological samples. [, ]

Q10: What are the potential cross-disciplinary applications of GLP-1(9-36)amide research?

A10: Research on GLP-1(9-36)amide has implications for various disciplines:

  • Endocrinology and Metabolism: Understanding its role in glucose homeostasis and potential for treating diabetes. []
  • Cardiology: Investigating its cardioprotective effects and potential for treating heart failure. []
  • Neuroscience: Exploring its neuroprotective actions and implications for neurodegenerative diseases. []

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